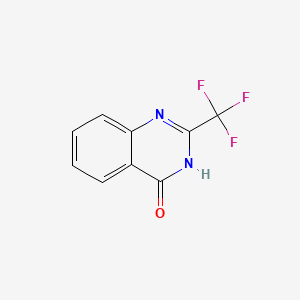

2-(Trifluoromethyl)quinazolin-4-ol

概述

描述

2-(Trifluoromethyl)quinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the 2-position of the quinazoline ring enhances the compound’s chemical stability and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

FeCl3-Mediated Cascade Coupling: Another method involves an FeCl3-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the carbonylative synthesis method due to its efficiency and use of readily available reagents.

化学反应分析

FeCl₃-Mediated Cascade Coupling/Decarbonylative Annulation

This method employs FeCl₃ as a catalyst to synthesize 2-(trifluoromethyl)quinazolin-4(3H)-ones from isatins and trifluoroacetimidoyl chlorides. The reaction proceeds via a cascade coupling and decarbonylative annulation pathway, forming a tricyclic zwitterionic intermediate .

Reaction Conditions :

-

Catalyst: FeCl₃ (10 mol%)

-

Base: Sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 120°C

-

Yield: Up to 89%

Mechanism :

-

Initial coupling between isatin and trifluoroacetimidoyl chloride forms a key intermediate.

-

Decarbonylative annulation leads to the formation of the quinazolinone core.

-

A tricyclic zwitterionic intermediate facilitates the final cyclization .

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| Isatin | 2-(Trifluoromethyl)quinazolin-4(3H)-one | 85 | |

| Trifluoroacetimidoyl Chloride | 2-(Trifluoromethyl)quinazolin-4(3H)-one | 89 |

Palladium-Catalyzed Three-Component Carbonylative Reaction

This approach utilizes a palladium catalyst to synthesize 2-(trifluoromethyl)quinazolin-4(3H)-ones via a carbonylative reaction involving trifluoroacetimidoyl chlorides, amines, and CO gas.

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 80°C

-

Yield: Up to 99%

Mechanism :

-

Oxidative addition of trifluoroacetimidoyl chloride to Pd(0) generates a Pd(II) species.

-

Insertion of CO and coupling with an amine forms a palladium-acyl intermediate.

-

Cyclization and decarbonylation yield the quinazolinone product .

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 2-(Trifluoromethyl)quinazolin-4(3H)-one | 95 | |

| Morpholine | 2-(Trifluoromethyl)quinazolin-4(3H)-one | 99 |

Base-Promoted SNAr Reaction

This method employs a nucleophilic aromatic substitution (SNAr) reaction to synthesize quinazolin-4-ones from ortho-fluoro benzamides and amides.

Reaction Conditions :

-

Base: K₂CO₃ (4.0 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 135°C

-

Yield: Up to 70%

Mechanism :

-

Activation of the C–F bond in ortho-fluoro benzamide by K₂CO₃.

-

Nucleophilic attack by the amide nitrogen forms a quinazolinone intermediate.

| Benzamide | Amide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ortho-Fluoro Benzamide | Benzamide | Quinazolin-4-one | 70 |

Metal-Free Multi-Component Reaction

A metal-free approach using trifluoroacetimidoyl chlorides, hydrazines, and benzene-1,3,5-triyl triformate (TFBen) produces 3-trifluoromethyl-1,2,4-triazoles. While not directly synthesizing 2-(trifluoromethyl)quinazolin-4-ol, this reaction highlights the versatility of trifluoroacetimidoyl chlorides in heterocyclic chemistry .

Reaction Conditions :

-

Catalyst: None (metal-free)

-

Acid: Trifluoroacetic acid (TFA)

-

Solvent: Toluene

-

Temperature: 100°C

-

Yield: Up to 53%

Mechanism :

科学研究应用

Anticancer Activity

Overview of Quinazoline Derivatives

Quinazoline derivatives, including 2-(trifluoromethyl)quinazolin-4-ol, have been extensively studied for their anticancer properties. They exhibit activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

Case Studies and Findings

- A study synthesized N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives , which were evaluated as potential Werner-dependent anticancer agents. The derivatives showed promising cytotoxic effects against human cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Another research highlighted the efficacy of quinazoline compounds in inhibiting epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds derived from quinazoline exhibited IC50 values as low as 10 nM against EGFR, demonstrating their potency .

Anti-inflammatory Properties

Mechanism of Action

Quinazoline derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of specific enzymes or receptors that mediate inflammatory responses.

Notable Findings

Research has identified several quinazoline compounds with high anti-inflammatory activity comparable to standard drugs like indomethacin. For instance, N-(4-fluorophenyl)quinazolin-4-amine was noted for its significant anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases .

Inhibition of Viral Targets

SARS-CoV-2 Inhibition

Recent studies have focused on the use of quinazoline derivatives as inhibitors of SARS-CoV-2 main protease (Mpro), which is essential for viral replication. Some derivatives demonstrated inhibitory activity with IC50 values comparable to known inhibitors, highlighting their potential in antiviral drug development .

Synthesis and Development

Synthetic Methods

The synthesis of this compound has been achieved through various methods, including FeCl3-mediated reactions that facilitate the construction of quinazoline frameworks effectively . These synthetic strategies are crucial for producing derivatives with optimized pharmacological profiles.

作用机制

The mechanism of action of 2-(trifluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, derivatives of this compound have been shown to inhibit Werner (WRN) helicase, which is involved in DNA repair processes . The inhibition of WRN helicase can lead to the accumulation of DNA damage in cancer cells, thereby exerting antiproliferative effects.

相似化合物的比较

Similar Compounds

- 2-Phenylquinazolin-4-amine

- 4-Methyl-2-phenylquinazoline

- 2-Phenyl-4-styrylquinazoline

Uniqueness

2-(Trifluoromethyl)quinazolin-4-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

2-(Trifluoromethyl)quinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 26059-81-4

- Molecular Formula : C9H6F3N3O

- Molecular Weight : 227.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Its structure allows it to act as a kinase inhibitor, affecting pathways critical for tumor growth and survival.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines, including:

These values indicate that the compound exhibits potent cytotoxic effects, particularly against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cell lines.

Case Studies and Research Findings

-

In Vitro Anticancer Efficacy

A study focused on a series of quinazoline-based thiazole derivatives, including this compound, reported significant cytotoxic effects across multiple cancer cell lines. The study highlighted that the compound's activity was comparable to or greater than established drugs like erlotinib . -

Mechanistic Insights

The mechanism of action involves inhibition of key kinases associated with cancer cell proliferation. For instance, compounds derived from quinazoline structures have been shown to inhibit EGFR and VEGF receptor tyrosine kinases, which are vital for tumor angiogenesis and growth . -

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of quinazoline derivatives. SAR studies indicate that modifications at the C2 position can lead to improved potency against various targets .

Additional Biological Activities

Beyond anticancer properties, quinazoline derivatives exhibit a range of biological activities:

- Antibacterial Activity : Some derivatives demonstrate effectiveness against bacterial strains, indicating potential as antimicrobial agents .

- Antioxidant Properties : Certain substitutions on the quinazoline scaffold have been linked to enhanced antioxidant activity, which may contribute to their overall therapeutic profile .

属性

IUPAC Name |

2-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKVXDVFZJAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351519 | |

| Record name | 2-(trifluoromethyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26059-81-4 | |

| Record name | 2-(trifluoromethyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。